![molecular formula C18H22N2O3 B4726467 3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4726467.png)
3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide
Overview
Description
3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide, also known as DMPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research studies. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Future Directions
There are several future directions for the study of 3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and neurological disorders. Another area of research is the investigation of this compound's potential as an antioxidant and its role in preventing oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide has shown promising results in various scientific research studies. It has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-tumor agent. This compound has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antioxidant properties and may be useful in preventing oxidative stress-related diseases.
properties
IUPAC Name |
3,4-dimethoxy-N-[2-(N-methylanilino)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-20(15-7-5-4-6-8-15)12-11-19-18(21)14-9-10-16(22-2)17(13-14)23-3/h4-10,13H,11-12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFLCAUSEVOKKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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